

BI 224436 structure-activity relationship (SAR) studies

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Compound of Interest		
Compound Name:	BI 224436	
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of **BI 224436**, a Non-Catalytic Site HIV-1 Integrase Inhibitor

Introduction

BI 224436 is a first-in-class, potent, and orally bioavailable non-catalytic site integrase inhibitor (NCINI) developed for the treatment of HIV-1 infection.[1][2] Unlike previously approved integrase strand transfer inhibitors (INSTIs) such as raltegravir and dolutegravir, which target the catalytic active site of the HIV-1 integrase (IN) enzyme, **BI 224436** binds to a distinct, allosteric pocket located at the dimer interface of the IN catalytic core domain (CCD).[1][3] This unique mechanism of action allows it to inhibit the 3'-processing step of viral DNA integration and also disrupt the crucial interaction between IN and the host cell lens epithelium-derived growth factor (LEDGF/p75), a cofactor essential for tethering the viral pre-integration complex to the host chromatin.[1][4] This guide provides a detailed overview of the structure-activity relationship (SAR) studies that led to the discovery of **BI 224436**, outlines the experimental protocols used for its evaluation, and visualizes its mechanism and the discovery process.

Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase

HIV-1 integrase is essential for viral replication, catalyzing the insertion of the viral genome into the host cell's DNA through a two-step process:

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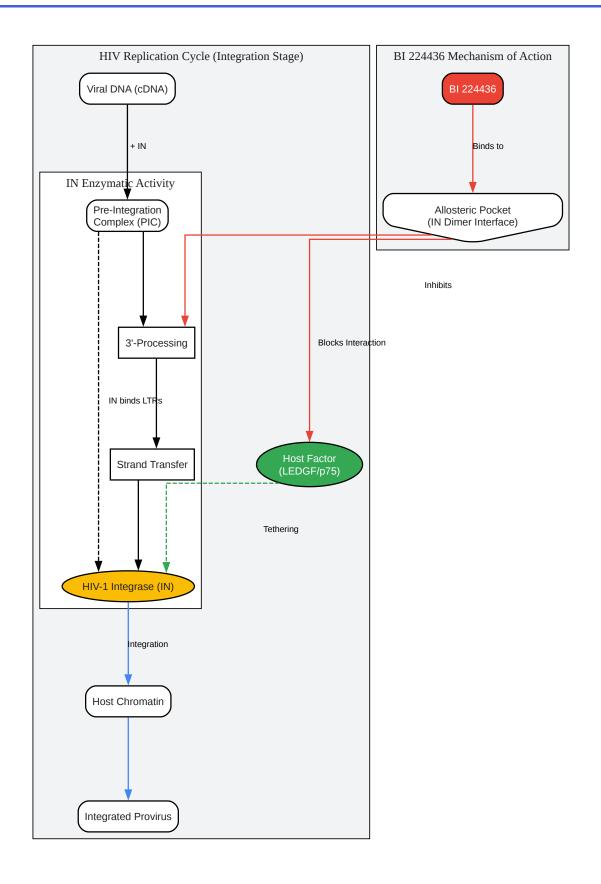




- 3'-Processing: IN recognizes and cleaves a dinucleotide from each 3'-end of the viral long terminal repeats (LTRs).[1][5]
- Strand Transfer: The processed 3'-ends of the viral DNA are then covalently joined to the host cell's DNA.[1]

BI 224436 exerts its antiviral effect by binding to a conserved allosteric pocket at the IN CCD dimer interface.[3][6] This binding event has a dual inhibitory effect: it directly prevents the 3'-processing reaction and it blocks the interaction of IN with the host cofactor LEDGF/p75, both of which are critical for successful viral integration.[1][4]





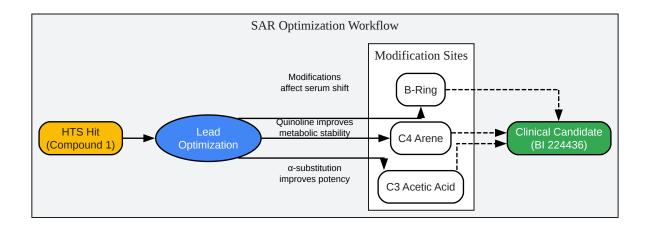
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Caption: Mechanism of BI 224436 action on HIV-1 integrase.



Structure-Activity Relationship (SAR) Studies

The discovery of **BI 224436** began with a high-throughput screen that identified a 3-quinolineacetic acid derivative (Compound 1) as a hit.[6] Subsequent optimization focused on three key regions of the scaffold: the C3-acetic acid moiety, the C4-aryl substituent, and the "B-ring" of the quinoline core.[6]



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Caption: Logical workflow of the SAR optimization for BI 224436.

C3 Acetic Acid Moiety Modifications

Modifications at the α -position of the C3-acetic acid were explored to improve potency. It was found that introducing small alkyl groups enhanced both intrinsic and antiviral activity, while stereochemistry was critical. The (S)-enantiomer was significantly more active than the (R)-enantiomer.[6]

Table 1: SAR at the C3 Acetic Acid Moiety



Compound	R	Stereochemist ry	LTR-Cleavage IC50 (nM)[6]	Antiviral EC50 (nM)[6]
5	н	Racemic	1,400	2,700
7	-СНз	Racemic	1,300	2,500
8	-CH₂CH₃	Racemic	200	470
10	-CH₃ (from 9)	R	1,500	>10,000

| 11 | -CH₃ (from 9) | S | 20 | 220 |

Note: Data for compounds 10 and 11 are derived from the methoxy analog 9, but illustrate the critical effect of α -substitution and stereochemistry.[6]

C4-Aryl Substituent Modifications

The C4-aryl group plays a crucial role in binding within the hydrophobic pocket of the integrase dimer. A variety of aryl and heteroaryl groups were investigated to balance potency and metabolic stability. Introduction of a quinoline substituent at this position was found to be optimal, significantly improving metabolic stability while maintaining high potency.[6]

Table 2: SAR at the C4-Aryl Position

Compound	C4-Aryl Group	LTR-Cleavage IC50 (nM)[6]	Antiviral EC50 (nM)[6]	Human Hepatocyte Stability (%QH)[1]
1	Phenyl	5,300	>10,000	N/A
5	4-Chlorophenyl	1,400	2,700	N/A

| 26 (**BI 224436**) | Dihydropyrano-quinolinyl | 15 | 11-27 | 13 |

B-Ring Modifications



Modifications to the B-ring of the quinoline core were found to influence the compound's sensitivity to human serum. Removing the C7-methyl group from a precursor compound led to **BI 224436**, which exhibited not only excellent potency but also an improved serum shift profile, a key property for clinical candidates.[6]

Table 3: SAR at the B-Ring

Compound	B-Ring	Antiviral EC₅₀ (nM)	Serum-Shifted EC ₅₀
	Substitution	[6]	(fold change)[1][6]
24	C7-Methyl	~20-40	>4

| 26 (**BI 224436**) | C7-H | 11-27 | 2.1 |

Summary of BI 224436 Preclinical Profile

The systematic optimization process resulted in **BI 224436**, a compound with a potent and well-balanced preclinical profile, making it the first NCINI to advance to clinical trials.[1][7]

Table 4: In Vitro Activity and ADME Properties of BI 224436



Parameter	Value	Reference
Biochemical Activity		
LTR-Cleavage IC50	15 nM	[1]
IN-LEDGF Interaction IC50	11 nM	[4]
Strand Transfer IC50	>50,000 nM	[4]
Antiviral Activity		
Antiviral EC₅₀ (PBMCs)	7.2 - 15 nM	[4]
Antiviral EC ₅₀ (various strains)	11 - 27 nM	[1]
50% Human Serum Shift (ssEC50)	2.1-fold	[1][7]
Cellular Cytotoxicity (CC50)	>90,000 - 110,000 nM	[1][5]
ADME Properties		
Aqueous Solubility (pH 2.0-6.8)	>0.84 mg/mL	[1]
Caco-2 Permeability (A → B)	14 x 10 ⁻⁶ cm/s	[1]
CYP2C9 Inhibition IC50	20 μΜ	[1]
Human Hepatocyte Stability	13% QH	[1]
In Vivo Pharmacokinetics		

| Oral Bioavailability (Rat / Monkey / Dog) | 54% / 82% / 81% | [5]
[7] |

Experimental Protocols

Detailed methodologies were crucial for the evaluation and optimization of the **BI 224436** series.

LTR 3'-Processing Cleavage Assay

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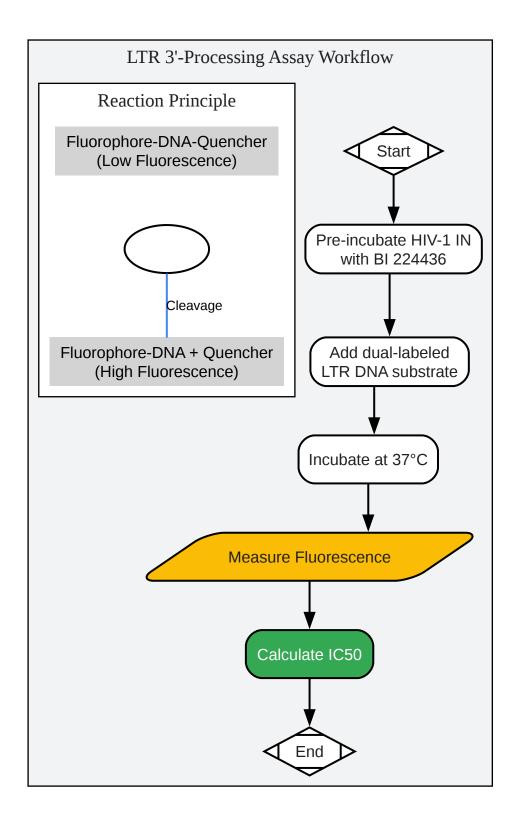
This biochemical assay measures the ability of a compound to inhibit the 3'-processing activity of recombinant HIV-1 integrase.

Principle: A synthetic DNA substrate mimicking the viral LTR is used. It consists of two
annealed oligonucleotides, one labeled with a 5'-fluorophore (e.g., Rhodamine Red-X) and
the other with a 3'-quencher (e.g., Black Hole Quencher).[3][6] In the intact duplex,
fluorescence is quenched. Upon 3'-processing by integrase, the dinucleotide attached to the
quencher is cleaved and released, leading to an increase in fluorescence.[6]

Protocol:

- Recombinant HIV-1 integrase is pre-incubated with the test compound at various concentrations in an appropriate assay buffer.
- The dual-labeled LTR DNA substrate is added to initiate the reaction.
- The reaction is incubated at 37°C.
- Fluorescence intensity is measured over time using a plate reader.
- The rate of reaction is calculated, and the data is used to determine the IC₅₀ value, representing the concentration of inhibitor required to reduce enzymatic activity by 50%.





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